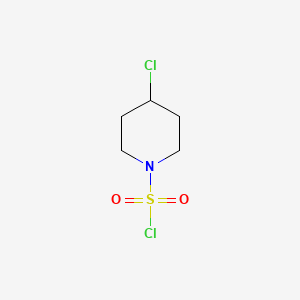

4-Chloropiperidine-1-sulfonyl chloride

Description

Properties

IUPAC Name |

4-chloropiperidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl2NO2S/c6-5-1-3-8(4-2-5)11(7,9)10/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHMDLBOQSVPALU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Chloropiperidine-1-sulfonyl chloride: The Dual-Electrophile Scaffold

Technical Guide & Application Note [1][2]

Executive Summary

4-Chloropiperidine-1-sulfonyl chloride (CAS 1314922-61-6) represents a specialized class of heterocyclic building blocks used in the synthesis of sulfonamide-based pharmacophores.[1][2] Unlike simple alkyl sulfonyl chlorides, this reagent introduces a piperidine ring pre-functionalized with a 4-chloro substituent.[1][2]

For the medicinal chemist, this molecule offers a dual-electrophile strategy :

-

Primary Reactivity: The sulfonyl chloride (

) provides a highly reactive handle for immediate coupling to amines (sulfonamide formation). -

Latent Reactivity: The 4-chloro group serves as a secondary electrophile, accessible for subsequent nucleophilic substitution (

) or elimination reactions, enabling late-stage diversification of the piperidine core.[2]

This guide details the physicochemical properties, synthetic protocols, and handling requirements necessary to integrate this reagent into high-throughput screening (HTS) libraries and lead optimization campaigns.

Physicochemical Profile

Structural Specifications

The compound features a saturated six-membered nitrogen heterocycle.[1] The electron-withdrawing sulfonyl group at the

| Property | Value | Note |

| CAS Number | 1314922-61-6 | |

| Molecular Formula | ||

| Molecular Weight | 218.10 g/mol | |

| Appearance | Viscous oil or low-melting solid | Tendency to supercool; crystallizes upon standing at -20°C. |

| Solubility | DCM, THF, EtOAc, Toluene | Hydrolyzes rapidly in water, MeOH, EtOH.[1][2][3] |

| Stability | Moisture Sensitive | Decomposes to sulfonic acid and HCl gas. |

Spectroscopic Identification[1]

-

NMR (Diagnostic): Look for the

-

MS (ESI): Often does not ionize well in positive mode due to lack of basicity. In negative mode (or after derivatization with an amine), the characteristic chlorine isotope pattern (

ratio of 3:[2]1) is distinct.

Synthetic Utility & Mechanisms[1][4]

The utility of CAS 1314922-61-6 lies in its ability to serve as a "linchpin" scaffold.[1][2] The following diagram illustrates the sequential functionalization pathways available to researchers.

Figure 1: Sequential functionalization workflow. The reagent acts as a bridge, first establishing the sulfonamide bond, then allowing modification of the piperidine ring.[2]

Primary Reaction: Sulfonamide Coupling

The sulfonyl chloride moiety is highly electrophilic.[4] Attack by primary or secondary amines proceeds via a concerted substitution mechanism (or rapid addition-elimination).[1]

-

Selectivity: The sulfonyl chloride reacts orders of magnitude faster than the alkyl chloride at C4. This allows for chemoselective sulfonylation without disturbing the chloro-substituent.[1]

-

Base Requirement: A non-nucleophilic base (e.g., DIPEA, Pyridine) is required to scavenge the HCl byproduct and drive the equilibrium.

Secondary Reaction: C4-Functionalization

Once the sulfonamide bond is formed, the 4-chloro group remains.[1][2]

-

Substitution (

): Treatment with strong nucleophiles (azides, thiolates, secondary amines) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (60–80°C) can displace the chloride.[2] -

Elimination (

): Treatment with bulky bases (e.g.,

Experimental Protocols

Protocol A: General Sulfonamide Synthesis

Standard operating procedure for coupling CAS 1314922-61-6 with a primary amine.[1][2]

Reagents:

-

Amine substrate (1.0 equiv)[5]

-

Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

-

Dichloromethane (DCM), Anhydrous[2]

Procedure:

-

Preparation: Dissolve the amine substrate and TEA in anhydrous DCM under an inert atmosphere (

or Ar). Cool the solution to 0°C using an ice bath. -

Addition: Dissolve 4-Chloropiperidine-1-sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the reaction mixture over 10 minutes. Note: Exothermic reaction.[1][4]

-

Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 2–4 hours. Monitor progress via TLC or LC-MS (Target mass = Amine MW + 181.6).[1]

-

Workup: Quench with water. Wash the organic layer with 1N HCl (to remove unreacted amine/pyridine) followed by saturated

and brine. -

Purification: Dry over

, filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol B: Handling & Storage

Critical Safety Note: Sulfonyl chlorides are corrosive and lachrymators. They react violently with water to release HCl gas.

| Parameter | Recommendation |

| Storage Temp | -20°C (Long-term) / 2–8°C (Active use) |

| Atmosphere | Store under Argon or Nitrogen.[1][2] |

| Container | Tightly sealed glass vial with PTFE-lined cap.[1] |

| Hydrolysis Check | Before use, check for "sharp" acidic odor (indicates HCl) or solid precipitate (sulfonic acid) in oil samples. |

Mechanistic Insight: The Sulfonylation Pathway[1][2]

Understanding the mechanism ensures troubleshooting capability when yields are low. The reaction is sensitive to steric hindrance in the amine partner.

Figure 2: Concerted substitution mechanism at the sulfur center.[1][2] Steric bulk on the amine can significantly retard the formation of the transition state.[2]

Safety & Regulatory (HSE)

-

GHS Classification:

-

PPE Requirements: Fume hood mandatory.[6] Neoprene or Nitrile gloves (double gloving recommended). Chemical splash goggles.

-

Spill Management: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (sodium carbonate) only after transferring to a waste container in a fume hood.

References

-

Sigma-Aldrich. (n.d.). 4-chloropiperidine-1-sulfonyl chloride Product Page. Retrieved from

-

BenchChem. (2025).[3][4] An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. Retrieved from

-

Fisher Scientific. (2023). Safety Data Sheet: 4-Chlorobenzenesulfonyl chloride (Analogous Handling). Retrieved from

-

Kaswan, P. (2025).[3] Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives. ResearchGate. Retrieved from

-

Liu, J., et al. (2011).[3] Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements.[2][3] Retrieved from

Sources

- 1. 5382-19-4|4-Chloropiperidine hydrochloride|BLD Pharm [bldpharm.com]

- 2. TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. rsc.org [rsc.org]

- 6. fishersci.com [fishersci.com]

- 7. tcichemicals.com [tcichemicals.com]

4-Chloropiperidine-1-sulfonyl chloride molecular weight and formula

Executive Summary

4-Chloropiperidine-1-sulfonyl chloride (CAS 1314922-61-6) is a specialized bifunctional heterocyclic building block utilized in the synthesis of sulfonamide-based pharmaceutical libraries. Characterized by a reactive electrophilic sulfonyl chloride headgroup and a latent alkyl chloride tail, this molecule serves as a critical scaffold for fragment-based drug discovery (FBDD). Its unique structure allows for orthogonal functionalization—rapid sulfonamide formation followed by downstream substitution or elimination at the C4 position—making it valuable for developing GPCR ligands, ion channel modulators, and enzyme inhibitors.

Physicochemical Specifications

The following data represents the core physicochemical identity of the compound, verified against standard chemical registries.

| Property | Value |

| Chemical Name | 4-Chloropiperidine-1-sulfonyl chloride |

| CAS Registry Number | 1314922-61-6 |

| Molecular Formula | C₅H₉Cl₂NO₂S |

| Molecular Weight | 218.10 g/mol |

| Exact Mass | 216.9731 |

| Appearance | Colorless to pale yellow oil or low-melting solid (hygroscopic) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Reacts with water/alcohols |

| SMILES | ClC1CCN(CC1)S(=O)(=O)Cl |

| Storage Conditions | Inert atmosphere (N₂/Ar), < -20°C, Desiccated |

Synthetic Methodology

The synthesis of 4-chloropiperidine-1-sulfonyl chloride is typically achieved via the direct chlorosulfonylation of 4-chloropiperidine hydrochloride using sulfuryl chloride (

Reaction Mechanism & Pathway

The reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the sulfuryl chloride, followed by the elimination of HCl. A base (typically triethylamine or DIPEA) is required to scavenge the generated acid and drive the equilibrium forward.

Figure 1: Synthetic pathway for the chlorosulfonylation of 4-chloropiperidine.

Experimental Protocol (Standardized)

Safety Note: Sulfuryl chloride is highly corrosive and lachrymatory.[1] All operations must be performed in a functioning fume hood using acid-resistant gloves.

-

Preparation: Charge a dry 3-neck round-bottom flask with 4-chloropiperidine hydrochloride (1.0 equiv) and anhydrous Dichloromethane (DCM) (10 V).

-

Base Addition: Cool the suspension to 0°C under nitrogen. Dropwise add Triethylamine (2.2 equiv) over 20 minutes. The mixture will become a slurry of the free base.

-

Sulfonylation: In a separate addition funnel, prepare a solution of Sulfuryl Chloride (1.1 equiv) in DCM (2 V). Add this solution dropwise to the reaction mixture at 0°C, maintaining the internal temperature below 5°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2–4 hours. Monitor conversion by TLC or LCMS (note: sample must be quenched with methanol to observe the methyl sulfonamide derivative).

-

Workup: Quench the reaction by pouring onto crushed ice/water. Separate the organic layer and wash sequentially with cold 1N HCl (to remove unreacted amine), saturated

, and brine. -

Isolation: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure at < 40°C. -

Purification: The crude oil is typically >90% pure.[2] If necessary, purify via flash column chromatography (Hexanes/EtOAc) or vacuum distillation (if stable).

Reactivity & Applications in Drug Discovery

4-Chloropiperidine-1-sulfonyl chloride acts as a "linchpin" scaffold. Its reactivity profile is defined by the significant difference in electrophilicity between the sulfonyl chloride (

Divergent Synthesis Strategy

Researchers utilize this molecule to create libraries of 4-substituted piperidine-1-sulfonamides .

-

Primary Functionalization (Fast): Reaction with primary/secondary amines or alcohols generates the stable sulfonamide core.

-

Secondary Functionalization (Latent): The 4-chloro substituent remains intact during sulfonylation. It can subsequently be displaced by thiols, phenols, or azides, or eliminated to form the 1,2,3,6-tetrahydropyridine (alkene) derivative.

Figure 2: Divergent reactivity profile allowing for sequential library generation.

Validated Applications

-

GPCR Ligands: Sulfonamide piperidines are privileged structures in 5-HT (Serotonin) and Dopamine receptor antagonists.

-

Ion Channel Blockers: The 4-chloro group allows for the introduction of lipophilic aromatic groups via displacement, a common requirement for sodium channel blockers.

-

Covalent Inhibitors: The sulfonyl chloride itself can be used as a reactive warhead in proteomic profiling to label nucleophilic residues (Lys, Ser) in active sites.

Handling, Stability, and Safety (MSDS Highlights)

-

Corrosivity: Causes severe skin burns and eye damage (Category 1B). The sulfonyl chloride moiety hydrolyzes to form hydrochloric acid and sulfonic acid upon contact with moisture.

-

Water Reactivity: Reacts violently with water.[1] Do not use aqueous workups without first quenching the reagent.

-

Storage: The compound is prone to hydrolysis. Store under Argon at -20°C. If the liquid turns dark or fumes, it has degraded significantly.

References

-

ChemicalBook. (2023). Piperidine-1-sulfonyl chloride and derivatives: Synthesis and Properties. Retrieved from

-

BenchChem. (2023). 4-Chloropiperidine-1-sulfonyl chloride Product Specifications. Retrieved from

-

Toronto Research Chemicals. (2023). 4-Chloropiperidine-1-sulfonyl Chloride - CAS 1314922-61-6.[3][4] Retrieved from

-

Organic Syntheses. (1940). General procedures for Chlorosulfonylation of Amines. Org. Synth. 1940, 20, 16. Retrieved from (Adapted protocol foundation).

-

LGC Standards. (2023). Reference Material: 4-Chloropiperidine-1-sulfonyl Chloride.[3][4][5] Retrieved from

Sources

- 1. cdhfinechemical.com [cdhfinechemical.com]

- 2. EP1048654B1 - Process for the preparation of chloropyridine sulfonyl chloride - Google Patents [patents.google.com]

- 3. Buy Online CAS Number 1314922-61-6 - TRC - 4-Chloropiperidine-1-sulfonyl Chloride | LGC Standards [lgcstandards.com]

- 4. arctomsci.com [arctomsci.com]

- 5. namiki-s.co.jp [namiki-s.co.jp]

A Comprehensive Technical Guide to the Solubility of 4-Chloropiperidine-1-sulfonyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloropiperidine-1-sulfonyl chloride is a crucial bifunctional building block in medicinal chemistry, enabling the synthesis of a diverse range of complex molecules and active pharmaceutical ingredients (APIs). A thorough understanding of its solubility in organic solvents is paramount for successful reaction design, optimization, purification, and formulation. This in-depth technical guide addresses the notable absence of comprehensive quantitative solubility data in public literature. Instead of a simple data repository, this guide provides a framework for understanding the qualitative solubility of this compound based on fundamental chemical principles and offers a detailed, field-proven experimental protocol for its quantitative determination. By equipping researchers with a robust methodology, this document aims to empower scientists to generate reliable, in-house solubility data, thereby accelerating research and development timelines.

Introduction: The Synthetic Utility and Solubility Challenge of a Key Intermediate

4-Chloropiperidine-1-sulfonyl chloride is a heterocyclic sulfonyl chloride of significant interest in the pharmaceutical industry. Its structure incorporates two key reactive sites: the sulfonyl chloride group, which readily reacts with nucleophiles such as amines and alcohols to form stable sulfonamides and sulfonate esters, and the alkyl chloride at the 4-position of the piperidine ring, which can undergo nucleophilic substitution.[1] This dual reactivity makes it a versatile scaffold for constructing molecules with diverse biological activities.[2][3]

The efficiency of synthetic transformations involving this reagent, including reaction kinetics, yield, and purity of the product, is intrinsically linked to its solubility in the chosen reaction medium. Poor solubility can lead to heterogeneous reaction mixtures, resulting in slower reaction rates and difficulties in monitoring and scale-up. Conversely, a clear understanding of its solubility profile allows for the rational selection of solvents for synthesis, purification via crystallization, and formulation.

Despite its importance, a comprehensive, publicly available dataset on the quantitative solubility of 4-chloropiperidine-1-sulfonyl chloride in common organic solvents is lacking. This guide, therefore, shifts the focus from presenting non-existent data to providing the scientific community with the necessary tools to both predict solubility behavior and precisely measure it.

Physicochemical Profile and Predicted Solubility Behavior

To understand the solubility of 4-chloropiperidine-1-sulfonyl chloride, we must first consider its molecular structure and resulting physicochemical properties.

| Property | Value/Prediction | Source/Justification |

| Molecular Formula | C₅H₉Cl₂NO₂S | |

| Molecular Weight | 218.10 g/mol | |

| Appearance | White to off-white solid (predicted) | General observation for similar compounds |

| Polarity | Polar aprotic | The molecule possesses polar bonds (S=O, S-Cl, C-N, C-Cl) but lacks acidic protons. |

| Reactivity | Moisture sensitive; reacts with nucleophiles. | The sulfonyl chloride moiety is highly electrophilic and susceptible to hydrolysis.[4][5] |

Predicted Solubility:

Based on the principle of "like dissolves like," we can predict the solubility of 4-chloropiperidine-1-sulfonyl chloride in various classes of organic solvents:

-

High Solubility Predicted in Aprotic, Moderately Polar to Polar Solvents: Solvents like dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone are expected to be excellent choices for dissolving this compound. The polarity of these solvents can effectively solvate the polar sulfonyl chloride and piperidine portions of the molecule. Synthetic procedures for the closely related piperidine-1-sulfonyl chloride often utilize dichloromethane, suggesting good solubility.[6]

-

Moderate to Low Solubility Predicted in Aprotic, Non-Polar Solvents: Solvents such as hexanes, cyclohexane, and toluene are likely to be poor solvents. The overall polarity of 4-chloropiperidine-1-sulfonyl chloride is too high to be effectively solvated by these non-polar hydrocarbons.

-

Reactive in Protic Solvents: Protic solvents, including water, methanol, and ethanol, are not recommended for solubilizing 4-chloropiperidine-1-sulfonyl chloride for most applications. The sulfonyl chloride group will readily undergo solvolysis with these solvents, leading to the formation of the corresponding sulfonic acid or ester, respectively.[5][7] This reactivity makes them unsuitable as inert solvents for reactions involving the sulfonyl chloride moiety, though they may be used intentionally in specific synthetic transformations.

Quantitative Determination of Solubility: A Self-Validating Experimental Protocol

Given the absence of published data, a reliable experimental protocol is essential for researchers. The following method outlines a robust procedure for determining the thermodynamic equilibrium solubility of 4-chloropiperidine-1-sulfonyl chloride in a given anhydrous organic solvent, employing High-Performance Liquid Chromatography (HPLC) for quantification.

Safety and Handling Precautions

4-Chloropiperidine-1-sulfonyl chloride is a reactive and potentially hazardous compound. It is crucial to handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All solvents should be anhydrous to prevent hydrolysis of the sulfonyl chloride.

Materials and Equipment

-

4-Chloropiperidine-1-sulfonyl chloride (high purity)

-

Anhydrous organic solvents of interest (e.g., dichloromethane, THF, acetonitrile, ethyl acetate)

-

Analytical balance (4-decimal place)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

HPLC system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Autosampler vials

Experimental Workflow

The following diagram, generated using DOT language, illustrates the logical flow of the solubility determination protocol.

Caption: Experimental workflow for quantitative solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of vials, add an excess amount of 4-chloropiperidine-1-sulfonyl chloride (e.g., 50-100 mg). The key is to have undissolved solid remaining at equilibrium.

-

Accurately add a known volume (e.g., 2.0 mL) of the desired anhydrous organic solvent to each vial.

-

Seal the vials tightly and place them in a shaker at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

-

Sample Preparation for HPLC Analysis:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.

-

Carefully withdraw a portion of the clear supernatant and immediately filter it through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove any remaining solid particles.

-

Perform a precise serial dilution of the filtered saturated solution with the same anhydrous solvent to bring the concentration into the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Develop a suitable HPLC method for the analysis of 4-chloropiperidine-1-sulfonyl chloride. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

-

Prepare a series of calibration standards of known concentrations from a stock solution of the compound.

-

Analyze the calibration standards and the diluted samples by HPLC.

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor. This value represents the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Key Factors Influencing Solubility

The solubility of 4-chloropiperidine-1-sulfonyl chloride is not a fixed value but is influenced by several interconnected factors. Understanding these relationships is crucial for experimental design and troubleshooting.

Sources

- 1. d-nb.info [d-nb.info]

- 2. scielo.br [scielo.br]

- 3. data.epo.org [data.epo.org]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs | MDPI [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

Stability of 4-Chloropiperidine-1-sulfonyl chloride in storage

An In-depth Technical Guide to the Storage and Stability of 4-Chloropiperidine-1-sulfonyl chloride

Introduction

4-Chloropiperidine-1-sulfonyl chloride is a pivotal building block in contemporary drug discovery and development. Its bifunctional nature, featuring a reactive sulfonyl chloride moiety and a versatile piperidine scaffold, makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. The sulfonyl chloride group readily reacts with primary and secondary amines to form stable sulfonamides, a common functional group in many pharmaceuticals. However, the very reactivity that makes this compound a valuable synthetic tool also renders it susceptible to degradation if not stored and handled correctly. This guide provides a comprehensive overview of the stability of 4-Chloropiperidine-1-sulfonyl chloride, detailing its degradation pathways, the factors that influence its stability, and best practices for its storage and handling. Furthermore, a detailed experimental framework for assessing its stability is presented to aid researchers in ensuring the quality and integrity of this critical reagent in their scientific endeavors.

Chapter 1: The Chemical Landscape of 4-Chloropiperidine-1-sulfonyl chloride: Structure and Reactivity

The stability of 4-Chloropiperidine-1-sulfonyl chloride is intrinsically linked to its molecular structure. The central sulfur atom is in a high oxidation state and is bonded to two electronegative oxygen atoms, a chlorine atom, and the nitrogen of the 4-chloropiperidine ring. This arrangement makes the sulfur atom highly electrophilic and thus a prime target for nucleophilic attack. The electron-withdrawing nature of the sulfonyl group influences the overall chemical properties of the molecule.[1]

The piperidine ring itself is a saturated heterocycle, and the chlorine atom at the 4-position further modifies the electronic properties of the molecule. While the primary site of reactivity is the sulfonyl chloride group, the stability of the entire molecule must be considered.

Chapter 2: Navigating the Pathways of Degradation

Several potential pathways can lead to the degradation of 4-Chloropiperidine-1-sulfonyl chloride. Understanding these pathways is crucial for developing effective storage strategies.

Hydrolysis: The Primary Culprit

The most significant degradation pathway for sulfonyl chlorides is hydrolysis.[2] In the presence of water, 4-Chloropiperidine-1-sulfonyl chloride will react to form 4-chloropiperidine-1-sulfonic acid and hydrogen chloride (HCl) gas.[2] This reaction is often autocatalytic, as the generated HCl can accelerate further hydrolysis.

The mechanism involves the nucleophilic attack of a water molecule on the electrophilic sulfur atom, followed by the elimination of a chloride ion. Given the hygroscopic nature of many chemical reagents, even trace amounts of moisture in the storage environment can initiate this degradation process.[3]

Thermal Decomposition: The Influence of Heat

Other Potential Degradation Routes

While hydrolysis and thermal decomposition are the primary concerns, other degradation pathways are also possible.

-

Reaction with other nucleophiles: Besides water, other nucleophiles present as impurities (e.g., alcohols, amines) can react with the sulfonyl chloride.

-

Photodegradation: Although less common for sulfonyl chlorides compared to other functional groups, prolonged exposure to UV light could potentially induce degradation.[6]

Below is a diagram illustrating the primary degradation pathway of hydrolysis.

Caption: Primary hydrolytic degradation pathway.

Chapter 3: Key Factors Influencing Stability

The rate and extent of degradation of 4-Chloropiperidine-1-sulfonyl chloride are governed by several environmental factors.

| Factor | Impact on Stability | Rationale |

| Moisture | High | As the primary reactant in hydrolysis, the presence of water is the most critical factor leading to degradation.[2] |

| Temperature | High | Increased temperature accelerates the rate of all chemical reactions, including hydrolysis and thermal decomposition, in accordance with the Arrhenius equation.[1] |

| pH | Moderate | The hydrolysis of sulfonyl chlorides can be influenced by pH.[6] Acidic conditions, potentially created by the HCl by-product of hydrolysis, can catalyze further degradation. |

| Light | Low to Moderate | While not the primary concern, prolonged exposure to high-energy light could potentially initiate degradation pathways.[6] |

| Oxygen | Low | For most sulfonyl chlorides, oxidation is not a major degradation pathway under typical storage conditions. |

Chapter 4: Best Practices for Storage and Handling

To maintain the integrity of 4-Chloropiperidine-1-sulfonyl chloride, stringent storage and handling protocols are essential.

Long-Term Storage

-

Temperature: Store in a refrigerator at 2-8°C. Some suppliers may recommend freezer storage for optimal long-term stability.

-

Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to displace moisture and oxygen.

-

Container: Use a tightly sealed, amber glass bottle to protect from moisture and light. Ensure the cap has a chemically resistant liner.

-

Location: Store in a dry, well-ventilated area designated for corrosive and water-reactive chemicals.[7]

Short-Term Storage and Handling

-

Work Environment: All handling of 4-Chloropiperidine-1-sulfonyl chloride should be conducted in a certified chemical fume hood.[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as butyl rubber or nitrile for prolonged contact), and safety goggles or a face shield.[9]

-

Dispensing: When not in use, keep the container tightly sealed. For dispensing, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the bottle. If possible, use a syringe or cannula to transfer the liquid under an inert atmosphere.

-

Incompatible Materials: Keep away from water, strong oxidizing agents, bases, and alcohols.[7]

The following workflow diagram outlines the recommended handling procedure.

Caption: Recommended handling workflow.

Chapter 5: A Framework for Experimental Stability Assessment

A well-designed stability study is essential to determine the shelf-life of 4-Chloropiperidine-1-sulfonyl chloride under specific storage conditions.

Objective

To quantify the degradation of 4-Chloropiperidine-1-sulfonyl chloride over time under accelerated and long-term storage conditions.

Experimental Design

-

Sample Preparation: Aliquot the neat compound into several small, amber glass vials. Purge each vial with argon or nitrogen before sealing tightly with a PTFE-lined cap.

-

Storage Conditions:

-

Long-Term: 2-8°C (refrigerator).

-

Accelerated: 25°C/60% Relative Humidity (RH) and 40°C/75% RH.

-

-

Time Points:

-

Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

-

Accelerated: 0, 1, 2, 3, and 6 months.

-

-

Analysis: At each time point, analyze samples from each storage condition in triplicate.

Analytical Methodology

5.3.1 Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Since 4-Chloropiperidine-1-sulfonyl chloride lacks a strong UV chromophore, a pre-column derivatization method is recommended for sensitive UV detection.[10]

-

Derivatization: React the sulfonyl chloride with a suitable amine containing a chromophore (e.g., aniline or a substituted aniline) in an aprotic solvent with a non-nucleophilic base. This will form a UV-active sulfonamide that can be readily quantified.

-

HPLC Method:

-

Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

-

Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV at the maximum wavelength of the derivatized product.

-

Quantification: Determine the purity by the area percentage of the main peak.

-

5.3.2 Absolute Purity by Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the absolute purity of the compound without the need for a reference standard of the analyte itself.[10]

-

Sample Preparation: Accurately weigh a sample of 4-Chloropiperidine-1-sulfonyl chloride and a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into an NMR tube.[10] Dissolve in a suitable deuterated solvent (e.g., CDCl3 or acetonitrile-d3).

-

Data Acquisition: Acquire a proton NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

-

Calculation: Calculate the purity by comparing the integral of a well-resolved signal from the analyte with the integral of a signal from the internal standard.

Data Analysis

For each condition, plot the purity of 4-Chloropiperidine-1-sulfonyl chloride as a function of time. The degradation rate can be determined from the slope of this plot. This data can be used to establish a recommended shelf-life and re-test date for the compound.

Conclusion

4-Chloropiperidine-1-sulfonyl chloride is a reactive and valuable reagent in medicinal chemistry. Its stability is paramount for the reliability and reproducibility of synthetic procedures. The primary degradation pathway is hydrolysis, which is exacerbated by elevated temperatures. By adhering to strict storage and handling protocols—specifically, by storing the compound in a cool, dry, and inert environment—researchers can significantly mitigate degradation and ensure the long-term integrity of this important building block. The implementation of a systematic stability testing program, as outlined in this guide, will further empower scientists and drug development professionals to confidently use 4-Chloropiperidine-1-sulfonyl chloride in their pursuit of novel therapeutics.

References

-

Journal of Organic Chemistry. (n.d.). Sulfonyl radicals. 7. Kinetics and mechanism of the thermal decomposition of .alpha.-phenylalkanesulfonyl chlorides proceeding via ionic intermediates. ACS Publications. Retrieved from [Link]

- Geiseler, G., & Kuschmiers, R. (1961). Kinetics and mechanism of the thermal decompositions of alkanesulfonyl chlorides in the gas phase. Z. Phys. Chem. Neue Folge, 28, 33-44.

-

Wikipedia. (n.d.). Sulfuryl chloride. Retrieved from [Link]

-

ChemRxiv. (n.d.). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

Blog. (2025, October 1). What are the factors affecting the stability of radical intermediates?. Retrieved from [Link]

-

BD. (2013, August 1). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). Retrieved from [Link]

-

Journal of Organic Chemistry. (n.d.). A Study of Aliphatic Sulfonyl Compounds. VIII. The Thermal Decomposition of Trimethylmethanesulfonyl Chloride1. ACS Publications. Retrieved from [Link]

-

ResearchGate. (2026, January 22). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

-

MDPI. (2021, September 13). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

-

ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

MDPI. (2008, May 24). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

-

Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]

- Google Patents. (n.d.). TW419476B - Preparation process of 1-chlorocarbonyl-4-piperidinopiperidine pr hydrochloride thereof.

-

PMC. (2024, April 11). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. Retrieved from [Link]

-

R Discovery. (2021, August 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5382-19-4,4-Chloropiperidine hydrochloride. Retrieved from [Link]

-

Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

PubMed. (2022, September 3). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

CORE. (n.d.). Formation and Decompositions of Chloride Adduct Ions, [M Cl] , in Negative Ion Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

(n.d.). Reaction pathways for degradation of 1 by piperidine in all ionic liquids, DMSO and MeCN. Retrieved from [Link]

-

ResearchGate. (2025, October 31). (PDF) Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]

Sources

- 1. What are the factors affecting the stability of radical intermediates? - Blog [nuomengchemical.com]

- 2. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

- 3. New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bd.com [bd.com]

- 10. benchchem.com [benchchem.com]

- 11. discovery.researcher.life [discovery.researcher.life]

Methodological & Application

Application Notes and Protocols: General Procedure for Sulfonyl Chloride Coupling with Anilines

Introduction

The formation of a sulfonamide bond through the coupling of a sulfonyl chloride with a primary or secondary amine is a cornerstone reaction in organic and medicinal chemistry. This transformation is pivotal in the synthesis of a vast array of compounds with significant biological activity. Most notably, the sulfonamide functional group is the defining feature of sulfonamides (sulfa drugs), which were among the first classes of effective antibacterial agents discovered.[1][2] Beyond their antimicrobial properties, sulfonamides are integral to drugs developed for a wide range of therapeutic areas, including diuretics, anticonvulsants, and anti-inflammatory agents.[3][4]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the general procedure for coupling sulfonyl chlorides with anilines. It delves into the underlying mechanism, details critical experimental parameters, offers a robust step-by-step protocol, and provides a guide for troubleshooting common issues.

Reaction Mechanism and Principles

The reaction proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfur atom of the sulfonyl chloride.[3][5] The aniline, acting as a nucleophile, attacks the electrophilic sulfur center. This is followed by the expulsion of the chloride ion, a good leaving group, and the loss of a proton from the nitrogen atom.

The overall transformation can be summarized as: R-SO₂Cl + Ar-NH₂ → R-SO₂-NH-Ar + HCl

A base is typically required to neutralize the hydrochloric acid (HCl) generated during the reaction.[3][5] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

The Role of the Base

The choice of base is critical. It must be strong enough to scavenge the generated HCl but should not react with the sulfonyl chloride. Common choices include:

-

Tertiary Amines (e.g., Triethylamine, Pyridine): These act as non-nucleophilic bases. Pyridine is often used as both the base and the solvent.

-

Aqueous Alkali (e.g., NaOH, KOH): This is the basis of the classical Hinsberg test, used to distinguish between primary, secondary, and tertiary amines.[6][7][8] For primary anilines, the resulting sulfonamide still possesses an acidic proton on the nitrogen, which can be deprotonated by the excess strong base, forming a water-soluble salt.[6][7][9]

The Hinsberg Test Connection

The reaction of anilines with benzenesulfonyl chloride is the foundation of the Hinsberg Test.[6][7][10]

-

Primary anilines react to form a sulfonamide that is soluble in aqueous alkali.[6][8]

-

Secondary anilines react to form an insoluble sulfonamide.[6][8]

-

Tertiary anilines generally do not react with the sulfonyl chloride under these conditions.[6][8]

This classical test highlights the fundamental reactivity patterns that are exploited in preparative synthesis.

Core Reaction Workflow

The following diagram illustrates the typical workflow for the synthesis, workup, and purification of a sulfonamide from an aniline and a sulfonyl chloride.

Caption: General workflow for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a general procedure for the coupling of an aniline with a sulfonyl chloride. Reactant quantities and reaction times may need to be optimized for specific substrates.

Materials:

-

Aniline derivative (1.0 eq)

-

Sulfonyl chloride derivative (1.05-1.1 eq)

-

Base (e.g., Pyridine or Triethylamine, 1.2-1.5 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

1M Hydrochloric acid (HCl)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup:

-

Addition of Sulfonyl Chloride:

-

Cool the reaction mixture to 0 °C using an ice bath. This helps to control the exothermic nature of the reaction.[3]

-

In a separate flask, dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent.

-

Slowly add the sulfonyl chloride solution to the stirred aniline solution over 15-30 minutes using a dropping funnel.[5] A slow addition rate is crucial to prevent side reactions, such as di-sulfonylation.[5]

-

-

Reaction Monitoring:

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Let the reaction stir for 2-16 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting aniline spot is no longer visible.[5]

-

-

Aqueous Workup:

-

Once the reaction is complete, quench the mixture by slowly adding 1M HCl to neutralize the excess base.

-

Transfer the mixture to a separatory funnel.

-

Extract the product into the organic layer. Separate and collect the organic phase.

-

Wash the organic layer sequentially with water and then with brine to remove any remaining water-soluble impurities.[5]

-

Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.[5]

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by silica gel column chromatography.

-

Key Parameters and Optimization

The success of the sulfonylation reaction is highly dependent on several factors. The following table summarizes key parameters and provides insights for optimization.

| Parameter | Common Choices | Considerations & Field Insights |

| Aniline Substrate | Electron-rich or neutral anilines | Electron-withdrawing groups on the aniline decrease its nucleophilicity, potentially requiring harsher conditions (e.g., higher temperature, stronger base).[4][11] |

| Sulfonyl Chloride | Aryl or alkyl sulfonyl chlorides | Highly reactive electrophiles. Prone to hydrolysis, so anhydrous conditions are critical.[5] Use fresh or properly stored reagent. |

| Base | Pyridine, Triethylamine (TEA), NaOH, KOH | Pyridine/TEA: Good for standard organic solvents (DCM, THF). Pyridine can also act as the solvent.[3] NaOH/KOH: Used in aqueous/biphasic systems (Hinsberg conditions). |

| Solvent | Dichloromethane (DCM), THF, Diethyl Ether, Pyridine | The solvent must be inert to the reactants and capable of dissolving them. Anhydrous solvents are strongly recommended to prevent hydrolysis of the sulfonyl chloride.[5] |

| Temperature | 0 °C to Room Temperature | Initial addition is often performed at 0 °C to control the exotherm.[3][5] Less reactive anilines may require heating to proceed at a reasonable rate. |

| Stoichiometry | Slight excess of sulfonyl chloride (1.05-1.1 eq) | A large excess of sulfonyl chloride can lead to the formation of di-sulfonated byproducts with primary anilines.[4][5] |

Troubleshooting Guide

| Problem | Possible Cause(s) | Suggested Solution(s) |

| Low or No Product Yield | 1. Hydrolyzed Sulfonyl Chloride: Reagent has degraded due to moisture exposure.[5] 2. Inactive Aniline: Strong electron-withdrawing groups reduce nucleophilicity.[5] 3. Protonated Aniline: Insufficient base to neutralize generated HCl. | 1. Use a fresh bottle of sulfonyl chloride. Ensure all glassware and solvents are scrupulously dry. 2. Increase reaction temperature or use a stronger, non-nucleophilic base. 3. Increase the stoichiometry of the base (e.g., to 1.5-2.0 eq). |

| Formation of Di-sulfonated Product ((ArSO₂)₂N-Ar') | Large excess of sulfonyl chloride used with a primary aniline. | Use a 1:1 or slight excess (max 1.1 eq) of the sulfonyl chloride. Add the sulfonyl chloride slowly to the aniline solution, not the other way around.[5] |

| Recovery of Starting Aniline | Reaction did not go to completion due to low reactivity or insufficient time/temperature. | For anilines with electron-withdrawing groups, consider heating the reaction after the initial addition. Allow the reaction to run for a longer period, monitoring by TLC. |

| Formation of Sulfonic Acid (ArSO₃H) | Hydrolysis of the sulfonyl chloride during the reaction or workup. | Ensure anhydrous reaction conditions. During workup, perform the aqueous washes efficiently without prolonged contact time.[12] |

Safety Considerations

-

Sulfonyl Chlorides: These compounds are lachrymatory and corrosive. They react with water, including moisture in the air and on skin, to produce HCl. Always handle sulfonyl chlorides in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Chlorosulfonic Acid: If preparing a sulfonyl chloride in-situ, be aware that chlorosulfonic acid reacts violently with water.[13]

-

Solvents and Reagents: Handle all organic solvents and bases according to their specific safety data sheets (SDS). Pyridine and DCM are toxic and should be handled with care in a fume hood.

References

-

BYJU'S. (n.d.). Hinsberg Reagent And Test. Retrieved from [Link]

-

Chemistry Learner. (2020, June 19). Hinsberg Test: Definition, Procedure, and Mechanism. Retrieved from [Link]

-

Fiveable. (2025, August 15). Hinsberg Test Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

Wikipedia. (n.d.). Hinsberg reaction. Retrieved from [Link]

-

JoVE. (2023, April 30). Video: Amines to Sulfonamides: The Hinsberg Test. Retrieved from [Link]

- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.

- Unknown Source. (n.d.). MULTISTEP SYNTHESIS PROTECTING GROUPS.

- Taylor, L. T., & Chang, H. K. (1993). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.

-

ACS Publications. (2025, December 19). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones. ACS Catalysis. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Microwave-assisted sulfonylation of amines. RSC Advances. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. PMC. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

-

PubMed. (2011, October 15). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

- CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-204.

-

Chemistry Steps. (2024, January 12). Reactions of Aniline. Retrieved from [Link]

-

National Institutes of Health. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PMC. Retrieved from [Link]

-

Wageningen University & Research. (2023, July 25). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Retrieved from [Link]

-

ACS Publications. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society. Retrieved from [Link]

-

FSIS.USDA.gov. (2009, September 25). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of sulfonamides from sulfinate salts and amines or anilines. Retrieved from [Link]

Sources

- 1. d-nb.info [d-nb.info]

- 2. cbijournal.com [cbijournal.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. byjus.com [byjus.com]

- 7. Hinsberg Test: Definition, Procedure, and Mechanism [chemistrylearner.com]

- 8. Hinsberg reaction - Wikipedia [en.wikipedia.org]

- 9. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 10. fiveable.me [fiveable.me]

- 11. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols: A Comparative Guide to Using Pyridine vs. Triethylamine with 4-Chloropiperidine-1-sulfonyl chloride

Introduction

The synthesis of sulfonamides is a cornerstone of medicinal chemistry and drug development, with this functional group being a key pharmacophore in a multitude of therapeutic agents.[1][2][3] The reaction of a sulfonyl chloride, such as 4-Chloropiperidine-1-sulfonyl chloride, with a primary or secondary amine is the most direct route to these valuable compounds.[3][4] A critical, yet often overlooked, parameter in this transformation is the choice of base. The base serves not only as a scavenger for the hydrochloric acid byproduct but can also profoundly influence the reaction rate, mechanism, and side-product profile.

This technical guide provides an in-depth analysis of two commonly employed tertiary amine bases: pyridine and triethylamine (TEA). We will explore the fundamental differences in their chemical properties and how these distinctions translate into practical outcomes when used with 4-Chloropiperidine-1-sulfonyl chloride. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their sulfonamide synthesis protocols, enhance reaction efficiency, and minimize impurities.

Comparative Analysis: Pyridine vs. Triethylamine

The selection of an appropriate base is not arbitrary; it is a decision dictated by the interplay of basicity, steric hindrance, and nucleophilicity. Understanding these factors is paramount to mastering sulfonamide synthesis.

Basicity (pKa)

The primary role of the base is to neutralize the HCl generated during the reaction, thus preventing the protonation and deactivation of the amine nucleophile. The strength of a base is quantified by the pKa of its conjugate acid (pKaH).

| Base | Structure | pKa of Conjugate Acid (pKaH) | Hybridization of N | Key Characteristics |

| Pyridine | ~5.2-5.5[5][6][7] | sp² | Weaker base, aromatic, planar | |

| Triethylamine (TEA) | ~10.7-11.0[5][6][7] | sp³ | Stronger base, aliphatic, non-planar |

Triethylamine is a significantly stronger base than pyridine by several orders of magnitude.[5][8] This is attributed to two main factors:

-

Hybridization: The lone pair of electrons on the nitrogen in triethylamine resides in an sp³ orbital, which has more 'p' character and is less tightly held by the nucleus compared to the sp² orbital of pyridine's nitrogen.[5][8] This makes TEA's lone pair more available for protonation.

-

Inductive Effect: The three electron-donating ethyl groups in TEA increase the electron density on the nitrogen atom, further enhancing its basicity.[5][8]

In contrast, the lone pair on pyridine's nitrogen is in an sp² orbital and is part of the aromatic system, making it less available for donation.[9]

Practical Implication: For reactions with sluggish kinetics or with weakly nucleophilic amines, the stronger basicity of TEA can be advantageous in ensuring the amine remains deprotonated and reactive. However, for sensitive substrates, the weaker basicity of pyridine might be preferred to avoid base-mediated side reactions.

Steric Hindrance

The steric bulk of a base can influence its ability to interact with other molecules in the reaction.

-

Pyridine: Being a planar, aromatic molecule, the nitrogen atom in pyridine is relatively unhindered.[10]

-

Triethylamine: The three ethyl groups surrounding the nitrogen atom create significant steric bulk, making it a "hindered" base.[11]

Practical Implication: The lower steric profile of pyridine allows it to potentially play a dual role as both a base and a nucleophilic catalyst (discussed next). The steric bulk of TEA generally limits its role to that of a proton scavenger.[11] This can be beneficial in preventing unwanted side reactions where the base might otherwise act as a nucleophile.

Nucleophilicity and Reaction Mechanism

The reaction between a sulfonyl chloride and an amine proceeds via nucleophilic attack of the amine on the electrophilic sulfur atom.[1] The base can influence this mechanism.

Mechanism with Triethylamine (General Base Catalysis): TEA primarily functions as a general base. It deprotonates the amine nucleophile (if necessary) and neutralizes the generated HCl. Its steric bulk prevents it from competing with the primary/secondary amine in attacking the sulfonyl chloride.

Caption: General base mechanism with Triethylamine (TEA).

Mechanism with Pyridine (Potential Nucleophilic Catalysis): Pyridine, being less sterically hindered and a moderate nucleophile, can attack the sulfonyl chloride to form a highly reactive pyridinium-1-sulfonate intermediate.[12] This intermediate is then readily attacked by the amine nucleophile. This mechanism is analogous to the well-known catalytic activity of 4-Dimethylaminopyridine (DMAP) in acylation reactions.[13][14]

Caption: Potential nucleophilic catalysis pathway with Pyridine.

Practical Implication: The potential for nucleophilic catalysis makes pyridine a good choice for accelerating reactions with less reactive amines or sulfonyl chlorides. For highly reactive systems, this pathway might not be necessary, and the simpler profile of TEA may be preferred. For very challenging reactions, a catalytic amount of DMAP is often added alongside a stoichiometric base like TEA or pyridine to dramatically increase the reaction rate.[13][14][15][16]

Workup and Removal

The ease of removing the base and its corresponding hydrochloride salt is a crucial practical consideration.

| Base | Boiling Point | Salt (Hydrochloride) | Salt Solubility | Removal Methods |

| Pyridine | 115 °C | Pyridinium chloride | Water-soluble solid | Aqueous acidic wash (e.g., 1M HCl, sat. NH₄Cl, or dilute CuSO₄ solution).[17][18][19] Azeotropic removal with toluene or heptane.[20] |

| Triethylamine | 89 °C | Triethylammonium chloride | Water-soluble solid/oil | Aqueous acidic wash (e.g., dilute HCl).[21][22] Can be partially removed by rotary evaporation with the solvent.[21] |

Practical Implication: Both bases form water-soluble salts that can be removed with an acidic aqueous wash. Care must be taken if the desired product is acid-sensitive.[17] Triethylamine's lower boiling point allows for easier removal by evaporation compared to pyridine.[21] However, triethylammonium chloride can sometimes be troublesome, forming solids that can complicate extractions, whereas pyridinium chloride is generally well-behaved in aqueous solutions.[21]

Experimental Protocols

General Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. 4-Chloropiperidine-1-sulfonyl chloride is corrosive and moisture-sensitive. Pyridine and triethylamine are flammable and toxic. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times. All solvents should be anhydrous.

Protocol 1: Sulfonamide Synthesis using Pyridine

This protocol leverages pyridine's ability to act as both a base and a potential nucleophilic catalyst. It is suitable for a wide range of primary and secondary amine nucleophiles.

Materials:

-

Amine (1.0 mmol, 1.0 equiv)

-

4-Chloropiperidine-1-sulfonyl chloride (1.1 mmol, 1.1 equiv)

-

Pyridine (2.0 mmol, 2.0 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (5 mL)

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol) and anhydrous DCM (5 mL).

-

Add pyridine (2.0 mmol) to the solution and stir.

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

In a separate vial, dissolve 4-Chloropiperidine-1-sulfonyl chloride (1.1 mmol) in anhydrous DCM (2 mL).

-

Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-20 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion (typically 2-12 hours), dilute the reaction mixture with DCM (10 mL).

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 10 mL) to remove pyridine, followed by saturated NaHCO₃ (1 x 10 mL), and finally brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Sulfonamide Synthesis using Triethylamine

This protocol uses the strong, sterically hindered base TEA, which acts purely as an acid scavenger. It is a robust method, particularly for reactive amines.

Materials:

-

Amine (1.0 mmol, 1.0 equiv)

-

4-Chloropiperidine-1-sulfonyl chloride (1.1 mmol, 1.1 equiv)

-

Triethylamine (TEA) (1.5 mmol, 1.5 equiv)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (5 mL)

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Na₂SO₄ or MgSO₄

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the amine (1.0 mmol) and anhydrous DCM (5 mL).

-

Add triethylamine (1.5 mmol) to the solution and stir.

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

Add 4-Chloropiperidine-1-sulfonyl chloride (1.1 mmol) portion-wise or as a solution in DCM (2 mL) over 15-20 minutes. A white precipitate of triethylammonium chloride may form.[22]

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion (typically 1-6 hours), dilute the mixture with DCM (10 mL).

-

Wash the mixture sequentially with water (1 x 10 mL), 1M HCl (1 x 10 mL) to remove excess TEA, saturated NaHCO₃ (1 x 10 mL), and brine (1 x 10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Caption: A generalized workflow for sulfonamide synthesis.

Conclusion and Recommendations

The choice between pyridine and triethylamine for reactions with 4-Chloropiperidine-1-sulfonyl chloride is a nuanced decision based on the specific requirements of the reaction and substrate.

Choose Pyridine when:

-

Reacting with a weakly nucleophilic or sterically hindered amine.

-

A catalytic effect is desired to increase the reaction rate.

-

The higher boiling point is not a concern for product isolation.

Choose Triethylamine when:

-

A strong, non-nucleophilic base is required.

-

The amine substrate is highly reactive.

-

Rapid and complete acid scavenging is the primary concern.

-

Ease of removal via evaporation is a priority.

For particularly challenging sulfonylation reactions, a combination of a stoichiometric amount of a hindered base like triethylamine with a catalytic quantity (1-10 mol%) of a super-nucleophile like DMAP often provides the best results, maximizing reaction rate while minimizing side reactions.[12][13] By carefully considering the principles outlined in this guide, researchers can make informed decisions to optimize their synthetic routes towards valuable sulfonamide-containing molecules.

References

- Krayonnz. (2023, May 5).

- Benchchem. Best practices for handling anhydrous reactions for pyridine synthesis.

- ResearchGate. (2014, November 27). How do I get rid of triethyl amine in a reaction?

- Al-Sha'er, M. A., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 806–816.

- MIT OpenCourseWare. 5.

- Chemistry Stack Exchange. (2017, October 27). How to remove pyridine from Reaction mixture containing chiral molecule with diacetal protection group?

- Quora. (2017, April 5). Which of the following is more basic, pyridine or triethyamine?

- Benchchem.

- Benchchem. Technical Support Center: Removal of Triethylamine Hydrochloride (TEA.HCl)

- Organic Reaction Workup Formulas for Specific Reagents.

- Guidechem. (2021, July 12).

- Reddit. (2024, January 13). Removing Pyridine.

- University of Rochester, Department of Chemistry. Workup: Amines.

- ResearchGate.

- Vahle, K. M., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(7), 4465–4475.

- Chemistry LibreTexts. (2020, May 30). 20.6: Reactions of Amines.

- ResearchGate. (2025, September 22).

- askIITians. (2025, March 6). Pyridine is less basic than triethylamine because.

- Friedrich, M., & Manolikakes, G. (2022). Base‐Mediated C4‐Selective C−H‐Sulfonylation of Pyridine. European Journal of Organic Chemistry, 2022(39), e202200915.

- askIITians. (2018, December 11). Which is better base: pyridine or ammonia?Also compare pyridine,ammonia,trialkyl amine,pyrole and anniline.

- Master Organic Chemistry. (2017, April 18).

- The Role of DMAP in Fine Chemical Synthesis and Production.

- Google Patents. (1941).

- ResearchGate. (2017, May). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support.

- kluedo.

- Pearson.

- Pyridines: properties, syntheses & reactivity.

- ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfon

- Benchchem.

- Reddit. (2019, February 8). Using Pyridine vs. Triethylamine.

- Reddy, P. V., et al. (2008). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Tetrahedron Letters, 49(40), 5761–5763.

- Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds.

- Chemical Communications (RSC Publishing). (2014, July 7). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO 3 H and CAU-1-NH 2.

- The 'pKas' of bases. (2025, May 6).

- Quora. (2017, July 1). Which is more basic, pyridine, triethylamine or ammonia?

- SciSpace. The Effect of Pyridine and Triethylamine (TEA) Catalysts in the Synthesis of the 4- Benzoyloxy-3-Methoxycinmanic Acid Through Mi.

- ResearchGate. (2017, June 30). In a reaction I am using pyridine as a solvent as well as a base. Can I use few drops of triethylamine as a base and ethanol/methanol as solvent?

- Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling.

- Benchchem. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Angewandte Chemie.

- UCL Discovery. The Synthesis of Functionalised Sulfonamides.

- Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.

- Beilstein Journal of Organic Chemistry. (2025, December 6). Oxidative reaction of 2-aminopyridine-3-sulfonyl chlorides with tertiary amines.

- Pearson. Which is the stronger base in each pair?a. Ammonia or ethylamineb.Triethylamine.

- Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(48), 6493–6495.

- RIT Digital Institutional Repository. Some reactions of 2-chloroethanesulfonyl chloride.

- Benchchem. An In-depth Technical Guide to the Applications of Sulfonyl Chlorides in Organic Chemistry.

- Organic Chemistry Portal.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. quora.com [quora.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. The ‘pKas’ of bases [ns1.almerja.com]

- 8. quora.com [quora.com]

- 9. Krayonnz : Social Learning Network [krayonnz.com]

- 10. Which is better base: pyridine or ammonia?Also compare pyridine,ammon - askIITians [askiitians.com]

- 11. researchgate.net [researchgate.net]

- 12. C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Page loading... [wap.guidechem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. nbinno.com [nbinno.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. Workup [chem.rochester.edu]

- 20. rtong.people.ust.hk [rtong.people.ust.hk]

- 21. researchgate.net [researchgate.net]

- 22. pdf.benchchem.com [pdf.benchchem.com]

Application and Protocol Guide for the Synthesis of Histamine H4 Antagonists Utilizing 4-Chloropiperidine Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

The histamine H4 receptor (H4R), a G-protein coupled receptor (GPCR), has emerged as a significant therapeutic target for a spectrum of inflammatory and immune disorders, including atopic dermatitis, asthma, and allergic rhinitis.[1][2][3] This guide provides a detailed exploration of synthetic strategies for novel histamine H4 receptor antagonists, with a particular focus on the versatile role of 4-chloropiperidine as a key intermediate. We will delve into the medicinal chemistry rationale, step-by-step synthetic protocols, and the structure-activity relationships (SAR) that underscore the design of potent and selective H4R antagonists. The protocols and insights presented herein are designed to empower researchers in the efficient discovery and development of next-generation anti-inflammatory therapeutics.

Introduction: The Therapeutic Promise of Histamine H4 Receptor Antagonism

Histamine, a well-known biogenic amine, exerts its diverse physiological and pathological effects through four distinct receptor subtypes: H1, H2, H3, and H4. While H1 and H2 receptors are established targets for anti-allergic and anti-ulcer medications, respectively, the more recently discovered H4 receptor is predominantly expressed on cells of hematopoietic origin, such as mast cells, eosinophils, and T-cells.[4] This expression profile implicates the H4 receptor as a crucial modulator of immune responses and inflammatory processes.[2] Consequently, the development of selective H4 receptor antagonists represents a promising therapeutic avenue for a range of inflammatory conditions.[1][5][6]

The 4-chloropiperidine moiety has proven to be a valuable building block in the synthesis of various pharmacologically active compounds, including H4 receptor antagonists.[7][8] Its utility stems from the reactive C-Cl bond, which allows for facile nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of a wide array of molecular scaffolds. This versatility is paramount in the iterative process of lead optimization in drug discovery.

The Strategic Advantage of 4-Chloropiperidine in H4 Antagonist Synthesis

The piperidine ring is a prevalent scaffold in medicinal chemistry, and its incorporation into H4 antagonist design is often associated with favorable pharmacokinetic properties and potent receptor binding.[9][10][11] The 4-chloro substituent on the piperidine ring serves as a strategic linchpin for several reasons:

-

Facile Nucleophilic Substitution: The chlorine atom at the 4-position is a good leaving group, readily displaced by a variety of nucleophiles such as amines, phenols, and thiols. This allows for the efficient assembly of the target antagonist molecules.

-

Versatility in Scaffold Elaboration: The ability to introduce diverse substituents at the 4-position through nucleophilic substitution provides a powerful tool for exploring the chemical space around the core scaffold and fine-tuning the pharmacological properties of the antagonist.

-

Control of Physicochemical Properties: The nature of the substituent introduced at the 4-position can be modulated to optimize key drug-like properties such as solubility, lipophilicity, and metabolic stability.

Synthetic Protocol: Synthesis of a Benzimidazole-Piperidine Based H4 Antagonist

This protocol outlines a representative synthesis of a potent histamine H4 antagonist based on a benzimidazole scaffold, utilizing 4-chloropiperidine hydrochloride as a key intermediate.[7][12]

Materials and Reagents

-

2-Amino-5-chlorobenzimidazole

-

4-Chloropiperidine hydrochloride

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup: To a solution of 2-amino-5-chlorobenzimidazole (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

-

Addition of 4-Chloropiperidine: Add 4-chloropiperidine hydrochloride (1.2 eq) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at 80°C for 12 hours under a nitrogen atmosphere.

-

Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired benzimidazole-piperidine product.

Characterization

The final product should be characterized by standard analytical techniques:

-

¹H NMR and ¹³C NMR: To confirm the molecular structure.

-

Mass Spectrometry (MS): To determine the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To assess purity.

Rationale for Experimental Choices

-

Solvent (DMF): DMF is a polar aprotic solvent that is well-suited for SN2 reactions, facilitating the dissolution of the reactants and promoting the nucleophilic attack of the benzimidazole nitrogen on the 4-chloropiperidine.

-

Base (K₂CO₃): Potassium carbonate is a mild inorganic base used to deprotonate the benzimidazole nitrogen, thereby activating it as a nucleophile.

-

Temperature (80°C): Heating the reaction provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.

Structure-Activity Relationship (SAR) Insights

The development of potent and selective H4 antagonists is guided by a deep understanding of the structure-activity relationship. The 4-substituted piperidine moiety plays a crucial role in this regard.

| Substituent at Piperidine N1 | Modification at Piperidine C4 | Impact on H4R Affinity | Selectivity over H3R |

| Small alkyl groups (e.g., methyl) | Aromatic heterocycles (e.g., benzimidazole) | Generally high affinity | Variable, can be optimized |

| Bulky aromatic groups | Ether or amine linkages | Can modulate affinity and selectivity | Often improved with specific linkers |

| Hydrogen bond donors/acceptors | Polar functional groups | Can enhance binding through specific interactions | May improve selectivity |

Data in this table is a generalized representation based on published SAR studies.

Pharmacological Evaluation

The synthesized compounds should be evaluated for their pharmacological activity using a battery of in vitro and in vivo assays.

In Vitro Assays

-

Receptor Binding Assays: To determine the binding affinity (Ki) of the compounds for the human H4 receptor. This is typically done using radioligand binding assays with cell membranes expressing the recombinant human H4 receptor.

-

Functional Assays: To assess the functional activity of the compounds (e.g., as antagonists or inverse agonists). Common functional assays include cAMP assays and calcium mobilization assays in H4R-expressing cell lines.[13]

In Vivo Models

Promising compounds from in vitro assays should be further evaluated in animal models of inflammatory diseases, such as:

-

Zymosan-induced peritonitis in mice: To assess the anti-inflammatory activity.[6]

-

Ovalbumin-induced asthma models: To evaluate the potential for treating allergic asthma.

-

Pruritus models: To investigate the anti-itch properties of the compounds.[3]

Visualizing the Synthetic Workflow and Signaling Pathway

Synthetic Workflow Diagram

Caption: Synthetic workflow for a benzimidazole-piperidine H4 antagonist.

Histamine H4 Receptor Signaling Pathway

Caption: Simplified histamine H4 receptor signaling cascade.

Conclusion and Future Perspectives